Hypaphorine

Overview

Description

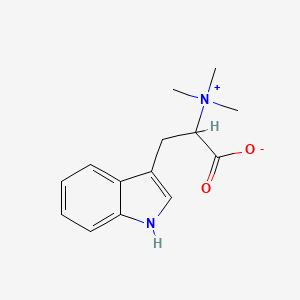

Hypaphorine is a compound that features an indole ring, a common structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hypaphorine typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Hypaphorine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-alkylamines.

Scientific Research Applications

Hypaphorine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Hypaphorine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The trimethylazaniumyl group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

- 3-(1H-indol-3-yl)propanoic acid

- 3-(1H-indol-3-yl)propanal

- Methyl 3-(1H-indol-3-yl)propanoate

Uniqueness

Hypaphorine is unique due to the presence of the trimethylazaniumyl group, which distinguishes it from other indole derivatives. This group can significantly influence the compound’s chemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry.

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating hypaphorine from plant sources, and how can purity be validated?

- Methodology : Use solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like HPLC or TLC for isolation. Validate purity via NMR spectroscopy and mass spectrometry to confirm molecular structure .

- Experimental Design : Include control samples and replicate extractions to assess yield variability. Report solvent ratios, temperature, and centrifugation parameters to ensure reproducibility .

Q. How can researchers standardize this compound quantification in biological samples?

- Methodology : Employ LC-MS/MS with isotopically labeled internal standards (e.g., deuterated this compound) to minimize matrix effects. Calibration curves should span physiologically relevant concentrations (e.g., 1 nM–10 µM) .

- Data Validation : Perform spike-and-recovery experiments in triplicate to evaluate accuracy (target: 85–115% recovery) .

Advanced Research Questions

Q. How should contradictory data on this compound’s pharmacological effects (e.g., pro-inflammatory vs. anti-inflammatory outcomes) be analyzed?

- Methodology : Conduct dose-response studies across multiple cell lines (e.g., RAW 264.7 macrophages, primary human monocytes) to identify context-dependent effects. Use pathway-specific inhibitors (e.g., NF-κB or MAPK inhibitors) to dissect mechanisms .

- Data Interpretation : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to compare results across experimental conditions. Address confounding variables like cell viability or endotoxin contamination .

Q. What experimental strategies can resolve discrepancies in this compound’s bioavailability reported in preclinical studies?

- Methodology : Compare pharmacokinetic profiles in rodent models using intravenous vs. oral administration. Measure plasma concentrations via microsampling at critical timepoints (e.g., 0.5, 2, 6, 24 hours) .

- Advanced Techniques : Use physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability and identify species-specific metabolic differences .

Q. How can researchers design robust assays to evaluate this compound’s interaction with neurotransmitter receptors?

- Methodology : Perform radioligand binding assays (e.g., for serotonin or dopamine receptors) with positive/negative controls. Validate results using functional assays (e.g., cAMP or calcium flux measurements) .

- Data Rigor : Report IC₅₀ values with 95% confidence intervals and assess nonspecific binding using excess cold ligand .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in vivo?

- Guidelines : Use nonlinear regression models (e.g., log-dose vs. response) to calculate ED₅₀ values. Include survival analysis (e.g., Kaplan-Meier curves) for toxicity studies .

- Reproducibility : Predefine exclusion criteria and effect size thresholds to avoid post-hoc data manipulation .

Q. How should researchers address batch-to-batch variability in this compound samples?

- Quality Control : Implement orthogonal analytical methods (e.g., HPLC-UV and NMR) for batch certification. Store samples under inert conditions (e.g., argon, −80°C) to prevent degradation .

- Documentation : Provide raw spectral data and chromatograms in supplementary materials for peer review .

Q. Data Presentation and Reporting

Q. What are the critical elements for presenting this compound’s bioactivity data in publications?

- Required Metrics : Include IC₅₀/EC₅₀ values, Hill coefficients, and selectivity ratios against related targets. Use standardized units (e.g., µM for concentration) .

- Visualization : Structure-activity relationship (SAR) tables and heatmaps can highlight key trends .

Q. How can researchers ensure transparency when reporting negative or inconclusive results?

- Ethical Reporting : Clearly describe experimental conditions (e.g., pH, temperature) and negative controls. Discuss potential limitations, such as assay sensitivity or compound stability .

- Data Sharing : Deposit raw datasets in public repositories (e.g., Zenodo) with persistent identifiers .

Q. Future Research Directions

Q. What gaps exist in understanding this compound’s molecular targets, and how can they be addressed?

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHCBEAZXHZMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.